molecular formula C17H15F3N4O3S B2360769 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034391-42-7

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2360769
CAS No.: 2034391-42-7
M. Wt: 412.39
InChI Key: UFJXHXRGWJLGJS-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O3S and its molecular weight is 412.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives for their antimicrobial potential. For instance, Chandak et al. synthesized and screened pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups for antibacterial and antifungal activities, demonstrating significant antimicrobial properties against pathogenic strains (Chandak et al., 2013). Additionally, Hassan synthesized 2-pyrazolines with benzenesulfonamide moieties, which exhibited promising antibacterial and antifungal activity (Hassan, 2013).

Anticancer Applications

Benzenesulfonamide derivatives have been evaluated for their anticancer properties. Ghorab et al. investigated novel sulfonamide derivatives for their anticancer activity, revealing potent activity against human tumor cell lines, including breast cancer cells (Ghorab et al., 2014). Another study by Hassan et al. synthesized pyrazolo[3,4-d]pyrimidines bearing benzenesulfonamide moiety, which showed potent cytotoxic activity against cancer cell lines (Hassan et al., 2017).

Anti-inflammatory and Analgesic Applications

Küçükgüzel et al. synthesized celecoxib derivatives exhibiting anti-inflammatory and analgesic activities without causing tissue damage, indicating potential therapeutic applications (Küçükgüzel et al., 2013).

Enzyme Inhibition Applications

Compounds incorporating benzenesulfonamide have been explored for their ability to inhibit various enzymes. Ghorab et al. synthesized derivatives with benzenesulfonamide incorporating pyrrole, pyrrolopyrimidine, showing significant inhibition against human carbonic anhydrase isoforms, which are relevant in cancer research (Ghorab et al., 2014).

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O3S/c1-24-11-13(10-22-24)16-7-2-12(8-21-16)9-23-28(25,26)15-5-3-14(4-6-15)27-17(18,19)20/h2-8,10-11,23H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJXHXRGWJLGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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